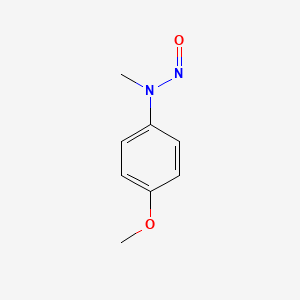
3-azidopropane-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-azidopropane-1-sulfonyl fluoride: is an organic compound that contains both an azide group and a sulfonyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopropane-1-sulfonyl fluoride can be achieved through a multi-step process. One common method involves the reaction of 3-chloropropane-1-sulfonyl fluoride with sodium azide. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The overall reaction can be represented as follows:
3-chloropropane-1-sulfonyl fluoride+sodium azide→3-azidopropane-1-sulfonyl fluoride+sodium chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions: 3-azidopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized products.
Click Chemistry: The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium fluoride, and organic solvents like DMF.
Click Chemistry: Copper(I) catalysts and alkynes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Triazoles: Formed through click chemistry reactions.
Amines: Formed through reduction of the azide group.
科学研究应用
Chemistry: 3-azidopropane-1-sulfonyl fluoride is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In chemical biology, this compound is used for bioconjugation and labeling of biomolecules. The azide group can react with alkyne-functionalized probes to label proteins, nucleic acids, and other biomolecules.
Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable triazole linkages makes it useful in the design of bioactive molecules and pharmaceuticals.
Industry: In the materials science field, this compound is used in the synthesis of functional materials, including polymers and coatings.
作用机制
The mechanism of action of 3-azidopropane-1-sulfonyl fluoride involves its reactivity with nucleophiles and its participation in click chemistry reactions. The azide group can undergo cycloaddition with alkynes to form triazoles, which are stable and bioorthogonal. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of various functionalized products.
Molecular Targets and Pathways:
Azide Group: Targets alkynes in click chemistry reactions.
Sulfonyl Fluoride Group: Reacts with nucleophiles, including amino acids and proteins, enabling bioconjugation and labeling.
相似化合物的比较
3-azidopropane-1-sulfonyl chloride: Similar structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
3-azidopropane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
3-azidopropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness: 3-azidopropane-1-sulfonyl fluoride is unique due to the presence of both an azide group and a sulfonyl fluoride group. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
1839620-79-9 |
|---|---|
分子式 |
C3H6FN3O2S |
分子量 |
167.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



